1-Benzyl 3-ethyl 4-amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate

Description

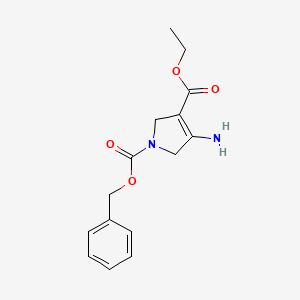

Chemical Structure: The compound features a dihydropyrrole core substituted with a 4-amino group and two ester moieties: benzyl (1-position) and ethyl (3-position). Its molecular formula is C₁₂H₂₀N₂O₄, with a molar mass of 256.3 g/mol (CAS: 951626-01-0) . Applications: Likely serves as a pharmaceutical intermediate or impurity, given its structural similarity to drug candidates and impurities listed in and .

Properties

IUPAC Name |

1-O-benzyl 3-O-ethyl 4-amino-2,5-dihydropyrrole-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-2-20-14(18)12-8-17(9-13(12)16)15(19)21-10-11-6-4-3-5-7-11/h3-7H,2,8-10,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPCXPWFHAGNFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CN(C1)C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Benzyl 3-ethyl 4-amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate (CAS No. 1260876-97-8) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : C15H18N2O4

- Molecular Weight : 290.31 g/mol

- CAS Number : 1260876-97-8

Biological Activity Overview

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit various biological activities such as anticancer properties, enzyme inhibition, and potential use in treating metabolic disorders.

Anticancer Activity

Studies have shown that pyrrole derivatives can inhibit the growth of cancer cell lines. For instance, compounds structurally related to 1-benzyl 3-ethyl 4-amino-1H-pyrrole have been evaluated for their antiproliferative effects on various cancer types. The mechanisms often involve interaction with growth factor receptors and disruption of cellular signaling pathways.

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Colon Cancer | 0.5 | EGFR Inhibition |

| Compound B | Breast Cancer | 0.8 | VEGFR2 Inhibition |

| Compound C | Lung Cancer | 0.7 | Apoptosis Induction |

The biological activity of 1-benzyl 3-ethyl 4-amino-1H-pyrrole is largely attributed to its ability to interact with specific molecular targets:

- Tyrosine Kinase Inhibition : Similar compounds have been shown to inhibit tyrosine kinases, which are crucial for cancer cell proliferation and survival.

- Membrane Interaction : Research suggests that these compounds can intercalate into lipid bilayers, altering membrane dynamics and potentially leading to cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that pyrrole derivatives may induce oxidative stress in cancer cells, contributing to their cytotoxic effects.

Case Studies

A notable study involved the synthesis and evaluation of several pyrrole derivatives for their antiproliferative properties against cancer cell lines. The results demonstrated that modifications in the chemical structure significantly influenced the biological activity.

Case Study Summary

In a study published in PubMed, researchers synthesized a series of pyrrole derivatives and tested their effects on colon cancer cell lines (e.g., HCT116). The most effective compound exhibited an IC50 value of approximately , indicating potent activity against tumor growth in vivo as well as favorable safety profiles in preliminary toxicity assessments .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it valuable in medicinal research. Notably, its derivatives have shown promising results in anticancer studies and enzyme inhibition.

Anticancer Activity

Research indicates that derivatives of pyrrole compounds, including 1-benzyl 3-ethyl 4-amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate, possess anticancer properties. Studies have demonstrated their ability to inhibit the growth of various cancer cell lines through mechanisms such as:

- Tyrosine Kinase Inhibition : Similar compounds have been shown to inhibit tyrosine kinases critical for cancer cell proliferation and survival.

- Reactive Oxygen Species Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, contributing to their cytotoxic effects.

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Colon Cancer | 0.5 | EGFR Inhibition |

| Compound B | Breast Cancer | 0.8 | VEGFR2 Inhibition |

| Compound C | Lung Cancer | 0.7 | Apoptosis Induction |

Enzyme Inhibition

Pyrrole derivatives have also been studied for their potential as inhibitors of metallo-β-lactamases (MBLs), which are enzymes responsible for antibiotic resistance. A structure-activity relationship (SAR) study highlighted that specific structural features of pyrrole derivatives are crucial for their inhibitory potency against various MBLs.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through several methods involving the modification of existing pyrrole frameworks. Research has focused on optimizing these synthesis routes to enhance yield and reduce by-products.

Case Studies and Research Findings

- Anticancer Studies : A study published in PubMed explored the anticancer properties of pyrrole derivatives, showing significant antiproliferative activity against multiple cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in tumor growth .

- Inhibitory Effects on MBLs : Another research article detailed the development of N-acylamide derivatives from pyrrole compounds that exhibited potent inhibitory effects against MBLs, highlighting their potential as therapeutic agents against resistant bacterial strains .

- Fluorescent Properties : Recent studies have investigated the fluorescent properties of pyrrole derivatives for potential applications in bioimaging and diagnostics .

Comparison with Similar Compounds

Substituent Variations

Key Observations :

- Amino vs. Benzylamino/Ureido Groups: The 4-amino group in the target compound offers nucleophilic reactivity for further functionalization (e.g., amide coupling). In contrast, benzylamino () or ureido () substituents introduce steric bulk or hydrogen-bonding motifs, influencing biological target interactions .

Ring System Modifications

Key Observations :

- Dihydropyrrole vs. Piperidine : The dihydropyrrole core in the target compound provides partial unsaturation and planarity, favoring π-π stacking interactions. Piperidine derivatives () exhibit greater flexibility, impacting pharmacokinetic properties .

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 1-Benzyl 3-ethyl 4-amino-pyrrole dicarboxylate derivatives?

Answer: Synthetic optimization should employ statistical Design of Experiments (DoE) to minimize trial numbers while capturing critical variables (e.g., reaction temperature, stoichiometry, and catalyst loading). For example, fractional factorial designs can identify dominant factors influencing yield and purity . NMR monitoring (e.g., tracking coupling constants and chemical shifts) can validate intermediate formation and regioselectivity, as demonstrated in analogous pyrrole syntheses .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Answer:

- 1H-NMR : Analyze coupling patterns (e.g., J = 2.7–3.5 Hz for pyrrole protons) and integration ratios to verify substituent positions and benzyl/ethyl ester groups .

- X-ray crystallography : Resolve steric effects and hydrogen-bonding networks, as shown in structurally related N-hydroxypyrroles .

- IR spectroscopy : Detect characteristic carbonyl stretches (~1700–1750 cm⁻¹ for ester groups) and amino N–H stretches (~3300 cm⁻¹) .

Q. What solvent systems are optimal for purification via column chromatography?

Answer: Use gradient elution with ethyl acetate/hexane mixtures (e.g., 20–40% EtOAc) to separate polar amino and ester groups. For derivatives with steric hindrance, silica gel modified with triethylamine can reduce tailing .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for derivatizing the 4-amino group?

Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states for amide coupling or alkylation reactions. Pairing this with reaction path search algorithms (e.g., artificial force-induced reaction method) identifies low-energy pathways, reducing experimental trial-and-error . For example, predict regioselectivity in nucleophilic substitutions at the 4-amino site using Fukui indices .

Q. What strategies address contradictions in stability data under oxidative conditions?

Answer:

- Controlled stability assays : Compare degradation rates in air vs. inert atmospheres using HPLC-MS to identify oxidation-sensitive moieties (e.g., benzyl esters vs. pyrrole rings) .

- Electron paramagnetic resonance (EPR) : Detect radical intermediates formed during oxidation, as shown in oxidation-resistant pyrrole analogs .

- Accelerated aging studies : Use Arrhenius modeling to extrapolate shelf-life under storage conditions .

Q. How can reaction engineering improve scalability of this compound for catalytic applications?

Answer:

- Membrane reactors : Enhance mass transfer in biphasic systems (e.g., water/toluene) to isolate reactive intermediates .

- Flow chemistry : Optimize residence time and temperature gradients for continuous synthesis, minimizing decomposition of thermally labile amino groups .

- In situ spectroscopic monitoring : FTIR or Raman probes can track reaction progress in real time, enabling dynamic parameter adjustments .

Methodological Considerations

Q. What statistical approaches resolve discrepancies in bioactivity data across studies?

Answer:

- Meta-analysis : Pool data from independent studies using random-effects models to account for variability in assay conditions (e.g., cell lines, solvent concentrations) .

- Multivariate regression : Correlate substituent electronic effects (Hammett σ values) with bioactivity trends, isolating confounding variables .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.